molecular formula C12H11NO3 B1393682 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid CAS No. 1032938-26-3

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Katalognummer: B1393682
CAS-Nummer: 1032938-26-3
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: IKHBCIWCIAFXCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid is a benzoic acid derivative functionalized with a 3,5-dimethylisoxazole ring at the 3-position. This structure classifies it as a valuable chemical intermediate or building block for research and development, particularly in medicinal chemistry and drug discovery. The carboxylic acid moiety provides a handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives. The 3,5-dimethylisoxazole group is a privileged structure in pharmacology, often used to fine-tune the properties of larger molecules. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific product documentation for detailed handling and safety information prior to use.

Eigenschaften

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHBCIWCIAFXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683262
Record name 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032938-26-3
Record name 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Dimethyl-Isoxazol-Benzoic Acid Derivatives

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets make it a "privileged scaffold" for medicinal chemists.[4][5] When incorporated into a larger molecular framework, such as being linked to a benzoic acid moiety, the resulting derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][6] This guide focuses specifically on the structure-activity relationships (SAR) of dimethyl-isoxazol-benzoic acid derivatives, a class of compounds that has garnered significant interest for its therapeutic potential.

The core objective of this document is to move beyond a mere catalog of compounds and their activities. Instead, we will dissect the causal relationships between specific structural modifications and their impact on biological function. By understanding why certain substitutions enhance potency or selectivity, researchers can more rationally design the next generation of therapeutics based on this versatile scaffold. We will explore the distinct roles of the dimethyl-isoxazole core, the benzoic acid group, and the influence of substituents on the overall pharmacological profile.

The Core Pharmacophore: Deconstructing the Active Moiety

At its heart, the therapeutic activity of a dimethyl-isoxazol-benzoic acid derivative relies on the spatial arrangement and electronic properties of three key components: the 3,5-dimethylisoxazole ring, the benzoic acid ring, and the linkage between them. A pharmacophore model helps visualize these essential features required for molecular recognition at a biological target.

G cluster_isoxazole Isoxazole Core cluster_benzoic Benzoic Acid Moiety isoxazole 3,5-Dimethylisoxazole (Hydrophobic Pocket / H-Bond Acceptor) me1 C3-Methyl isoxazole->me1 me2 C5-Methyl isoxazole->me2 benzoic Benzoic Acid Ring (Planarity / π-π Stacking) isoxazole->benzoic Linkage (Defines Spatial Orientation) cooh Carboxylic Acid (Key H-Bonding / Ionic Interaction) benzoic->cooh

Caption: Core pharmacophore model for dimethyl-isoxazol-benzoic acid derivatives.

  • 3,5-Dimethylisoxazole Ring: This component often serves as a rigid scaffold that correctly orients the other functional groups. The methyl groups can provide beneficial steric bulk, fitting into hydrophobic pockets within the target protein. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, contributing to binding affinity.

  • Benzoic Acid Moiety: The carboxylic acid group is frequently the primary anchor, forming critical hydrogen bonds or ionic interactions with polar residues (e.g., Arginine) in an enzyme's active site.[7] The aromatic ring itself can participate in π-π stacking or hydrophobic interactions, further stabilizing the ligand-protein complex.

  • Linkage and Relative Orientation: The point of attachment and the rotational freedom between the two rings are critical for defining the molecule's overall conformation, which must be complementary to the topology of the target's binding site.

Structure-Activity Relationship Analysis

Modifications of the Benzoic Acid Ring

The benzoic acid portion of the molecule is a prime target for modification to enhance potency, selectivity, and pharmacokinetic properties.

  • Position of Substituents: The location of substituents on the benzoic acid ring dramatically influences activity. Studies on related N-substituted benzamides have shown that placing substituents at the 2-position (ortho to the carboxyl group) often leads to improved activity compared to substitutions at the 3- or 4-positions.[8] This is often due to the substituent inducing a specific conformation that is favorable for binding or making additional contacts with the target. Shifting a methyl group from an ortho to a meta or para position can significantly alter bioactivity by changing its electronic influence and steric interactions.[9]

  • Electronic Effects of Substituents: The electronic nature of the substituents is a key determinant of activity.

    • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and amino (-NH2) can significantly increase potency.[8] These groups can act as additional hydrogen bond donors, forming new interactions within the active site.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) can confer moderate activity and often improve metabolic stability and membrane permeability.[8] However, strongly withdrawing groups like nitro (-NO2) can be detrimental to activity.[8]

  • Carboxylic Acid Bioisosteres: While essential for binding, the carboxylic acid group can lead to poor oral bioavailability. Replacing it with bioisosteres—functional groups with similar physical and chemical properties—is a common strategy. Examples include tetrazoles, hydroxamic acids, or sulfonamides, which can mimic the hydrogen bonding and acidic nature of the carboxylate while improving drug-like properties.

Modifications of the 3,5-Dimethylisoxazole Ring

While the 3,5-dimethylisoxazole core is often conserved, subtle changes can fine-tune activity.

  • Methyl Group Alterations: Replacing one or both methyl groups with other small alkyl groups (e.g., ethyl) or hydrogen can probe the limits of the hydrophobic pocket they occupy. In many cases, the dimethyl substitution is optimal for fitting into specific targets like the bromodomain of BRD4.[10] The 3,5-dimethylisoxazole moiety has been successfully used as a functional mimic of acetylated lysine, a key recognition motif for bromodomains.[11]

  • Alternative Linkage Points: The isoxazole ring is typically attached to the benzoic acid via its C4 or C3 position. Changing this linkage point alters the vector and distance between the key pharmacophoric features, which can either abrogate or enhance binding depending on the target's geometry.

Quantitative SAR Data

The following table summarizes representative data from SAR studies on related benzamide and isoxazole derivatives, illustrating the impact of specific structural changes on biological activity.

Compound ID Core Structure R-Group Substitution (on Phenyl Ring) Biological Target Activity (IC50) Reference
2a N-phenyl benzamideH (unsubstituted)Cancer Cell LinesInactive[8]
2d N-phenyl benzamide2-BromoCancer Cell LinesModerate Activity[8]
2g N-phenyl benzamide2-HydroxylCancer Cell LinesHigh Potency[8]
11d 3,5-dimethylisoxazolePyridone derivativeBRD40.55 µM[10]
11f 3,5-dimethylisoxazolePyridone derivativeBRD40.80 µM[10]
26 3,5-diaryl isoxazole4-FluorophenylPC3 Cancer CellsHigh Selectivity[12]

Data is illustrative and synthesized from studies on analogous scaffolds to demonstrate SAR principles.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to evaluate the anticancer potential of these compounds.

Protocol: MTT Cell Viability Assay

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Objective: To assess the cytotoxic effect of dimethyl-isoxazol-benzoic acid derivatives on a human cancer cell line (e.g., MCF-7 breast cancer).

Materials:

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Spectrophotometric microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To establish a consistent monolayer of cells for treatment.

    • Harvest MCF-7 cells using trypsin and perform a cell count. Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of compound concentrations to determine a dose-response relationship.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[13] Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug). Incubate for 48 hours.

  • MTT Addition:

    • Rationale: The MTT reagent is converted by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

    • After the 48-hour incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Rationale: To quantify cell viability and calculate the IC50 value.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8] Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthetic Workflow and Mechanistic Insights

The synthesis of these derivatives often follows a convergent strategy, allowing for diverse analogs to be created from common intermediates. A typical synthetic route is visualized below.

G A Substituted Acetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C E 3,5-Disubstituted Isoxazole C->E Cyclization D Hydroxylamine HCl D->E F Oxidation/Functionalization E->F Side-chain modification G Final Dimethyl-Isoxazol-Benzoic Acid Derivative F->G

Caption: General synthetic workflow for isoxazole-benzoic acid derivatives.

Many isoxazole-containing compounds exert their effects by inhibiting key enzymes in signaling pathways. For example, some derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Dimethyl-Isoxazol-Benzoic Acid Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway showing COX-2 inhibition.

By blocking COX-2, these inhibitors prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain and inflammation.[7] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key goal in drug design to minimize gastrointestinal side effects.

Conclusion and Future Directions

The structure-activity relationship of dimethyl-isoxazol-benzoic acid derivatives is a rich and complex field. The key takeaways for rational drug design are:

  • The benzoic acid moiety is critical for anchoring the molecule to its target, and its substitution pattern (positional and electronic) is a primary driver of potency.

  • The 3,5-dimethylisoxazole ring provides a stable, rigid scaffold that can be optimized for hydrophobic interactions and can act as a bioisostere for key biological recognition motifs.

  • A thorough understanding of the target's three-dimensional structure is paramount for designing derivatives with optimal conformational and electronic complementarity.

Future research will likely focus on developing derivatives with multi-targeted activities, such as dual anti-inflammatory and anticancer agents, by fine-tuning the SAR to achieve desired polypharmacology.[6][14] Furthermore, the application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, will continue to accelerate the discovery of new lead compounds with improved efficacy and safety profiles.[15]

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchG
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Vertex AI Search.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). Vertex AI Search.
  • A Proposed Mechanism of Action for 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Comparative Guide - Benchchem. (n.d.). Vertex AI Search.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Vertex AI Search.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. (n.d.). Vertex AI Search.
  • Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model - UM Impact. (2010, January 1). Vertex AI Search.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023, November 1). Vertex AI Search.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (2021, March 9). Vertex AI Search.
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5). Vertex AI Search.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.). Vertex AI Search.
  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed. (2019, October 1). Vertex AI Search.
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5‐Dimethylisoxazole Derivatives as BRD4 Inhibitors | Semantic Scholar. (n.d.). Vertex AI Search.
  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities | Request PDF - ResearchG
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015, May 13). Vertex AI Search.
  • Examination of the synthetic processes for biologically strong benzoxazole derivatives - Journal of Research in Chemistry. (n.d.). Vertex AI Search.
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020, July 23). Vertex AI Search.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed. (2022, November 9). Vertex AI Search.
  • Structure-activity relationship explorations of 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives to develop potent Wnt/β-catenin pathway inhibitors for colorectal cancer treatment - PubMed. (2025, April 1). Vertex AI Search.
  • (PDF)
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Vertex AI Search.
  • What is Benzoic Acid used for? - Patsnap Synapse. (2024, June 14). Vertex AI Search.
  • Pharmacology of DMSO. (n.d.). Vertex AI Search.

Sources

Unveiling the Therapeutic Potential of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(3,5-dimethylisoxazol-4-yl)benzoic acid represents a compelling starting point for novel therapeutic development. Its chemical architecture, featuring a 3,5-dimethylisoxazole core linked to a benzoic acid moiety, suggests a strong potential for interaction with specific biological targets implicated in a range of pathologies, most notably cancer. This technical guide provides an in-depth exploration of the likely therapeutic targets of this molecule, grounded in the established pharmacology of its core components. We will delve into the scientific rationale for prioritizing certain protein families, outline detailed experimental workflows for target validation, and present a framework for advancing this compound from a chemical entity to a validated lead molecule.

Introduction: Deconstructing the Molecule for Mechanistic Insight

The therapeutic potential of a small molecule is intrinsically linked to its ability to modulate the function of disease-relevant proteins. The structure of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid contains two key pharmacophoric elements that guide our investigation into its potential targets:

  • The 3,5-Dimethylisoxazole Moiety: This heterocyclic ring system is a well-established and effective mimic of acetylated lysine (KAc).[1][2] This bioisosteric relationship is critical, as the recognition of acetylated lysine residues by specific protein domains, known as "readers," is a fundamental mechanism in the regulation of gene transcription and other cellular processes.

  • The Benzoic Acid Moiety: While the 3,5-dimethylisoxazole core provides the primary targeting element, the benzoic acid group significantly influences the molecule's physicochemical properties, such as solubility and potential for additional interactions within a protein binding pocket. Benzoic acid derivatives are prevalent in medicinal chemistry and have been associated with a wide array of biological activities.[3][4][5][6][7]

Based on the prominent role of the 3,5-dimethylisoxazole moiety as a KAc mimic, the primary and most compelling therapeutic targets for 3-(3,5-dimethylisoxazol-4-yl)benzoic acid are bromodomains .

The Prime Suspects: Bromodomains as a Therapeutic Target Class

Bromodomains are a conserved family of protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2][8][9] This interaction serves as a critical epigenetic signaling event, recruiting transcriptional machinery to specific genomic loci and thereby activating gene expression. The human proteome contains 61 bromodomains across 46 different proteins, which are often categorized into distinct families based on structural and functional similarities.

The BET (Bromodomain and Extra-Terminal) Family: A High-Priority Target

The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are arguably the most extensively studied bromodomain-containing proteins and have emerged as major targets in oncology and inflammation.[10][11] Notably, numerous 3,5-dimethylisoxazole-containing compounds have been developed as potent inhibitors of BET bromodomains.[1][2][8][9][10][11]

Mechanism of Action: BET proteins play a pivotal role in the regulation of key oncogenes, such as c-Myc, and pro-inflammatory genes.[10][11] By binding to acetylated histones at enhancers and promoters, BET proteins recruit the transcriptional elongation factor P-TEFb, leading to robust gene expression. Inhibition of BET bromodomains by a KAc mimic like 3-(3,5-dimethylisoxazol-4-yl)benzoic acid is hypothesized to competitively displace these proteins from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative or anti-inflammatory effects.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Activates Gene Target Gene (e.g., c-Myc) RNAPII->Gene Transcribes mRNA mRNA Gene->mRNA Transcription Protein Oncogenic Protein mRNA->Protein Translation Compound 3-(3,5-dimethylisoxazol-4-yl)benzoic acid Compound->BRD4 Competitively Inhibits Proliferation Cell Proliferation Protein->Proliferation caption Figure 1: Hypothesized Mechanism of BET Inhibition. Validation_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology TR_FRET TR-FRET Assay Biochemical_Confirmation Confirmation of Direct Binding & Affinity TR_FRET->Biochemical_Confirmation AlphaScreen AlphaScreen Assay AlphaScreen->Biochemical_Confirmation ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) Proliferation Cell Proliferation Assay (e.g., MV4-11, HL-60) Lead_Optimization Lead Optimization Proliferation->Lead_Optimization CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Target_Engagement Demonstration of Target Engagement in Cells CETSA->Cellular_Target_Engagement Gene_Expression Gene Expression Analysis (qRT-PCR for c-Myc) Functional_Consequence Assessment of Functional Cellular Effects Gene_Expression->Functional_Consequence Western_Blot Western Blot (c-Myc protein levels) Western_Blot->Functional_Consequence Crystallography X-ray Co-crystallography Binding_Mode Elucidation of Binding Mode Crystallography->Binding_Mode Start Compound Synthesis & Characterization Start->TR_FRET Start->AlphaScreen Biochemical_Confirmation->ITC Biochemical_Confirmation->SPR Biochemical_Confirmation->CETSA Cellular_Target_Engagement->Gene_Expression Cellular_Target_Engagement->Western_Blot Functional_Consequence->Proliferation Functional_Consequence->Crystallography Binding_Mode->Lead_Optimization caption Figure 2: Experimental Workflow for Target Validation.

Figure 2: Experimental Workflow for Target Validation.

Step 1: Biochemical and Biophysical Confirmation of Direct Binding

The initial step is to ascertain whether 3-(3,5-dimethylisoxazol-4-yl)benzoic acid directly binds to the bromodomains of BET proteins.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the disruption of the interaction between a recombinant bromodomain (e.g., BRD4(1)) and an acetylated histone peptide.

  • Reagents:

    • GST-tagged BRD4(1) protein

    • Biotinylated H4K12ac peptide

    • Europium-labeled anti-GST antibody (donor)

    • Streptavidin-APC conjugate (acceptor)

    • 3-(3,5-dimethylisoxazol-4-yl)benzoic acid (test compound)

    • Known BET inhibitor (e.g., JQ1) as a positive control

  • Procedure:

    • Add assay buffer, GST-BRD4(1), and the biotinylated H4K12ac peptide to a 384-well plate.

    • Add serial dilutions of the test compound or positive control.

    • Incubate to allow for binding equilibrium.

    • Add the TR-FRET detection reagents (Europium-labeled anti-GST and Streptavidin-APC).

    • Incubate in the dark.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50 value.

Table 1: Representative Data from a TR-FRET Assay

CompoundTargetIC50 (µM)
3-(3,5-dimethylisoxazol-4-yl)benzoic acidBRD4(1)Hypothetical Value
JQ1 (Positive Control)BRD4(1)~0.05

Protocol 2: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Procedure:

    • Load a solution of recombinant BRD4(1) protein into the sample cell.

    • Load a concentrated solution of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid into the injection syringe.

    • Perform a series of injections of the compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Step 2: Cellular Target Engagement and Functional Assays

Following confirmation of direct binding, it is crucial to demonstrate that the compound engages its target in a cellular context and elicits the expected biological response.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization in intact cells.

  • Procedure:

    • Treat cultured cells (e.g., MV4-11 acute myeloid leukemia cells, which are sensitive to BET inhibition) with the test compound or vehicle. [2][8] 2. Heat aliquots of the cell lysates to a range of temperatures.

    • Cool the samples and pellet the precipitated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot using an anti-BRD4 antibody.

  • Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 4: Gene and Protein Expression Analysis

  • Principle: As BET inhibitors are known to downregulate c-Myc expression, measuring the levels of c-Myc mRNA and protein serves as a key functional readout. [10][11]2. Procedure (qRT-PCR for mRNA):

    • Treat MV4-11 cells with varying concentrations of the test compound for a defined period (e.g., 6 hours).

    • Isolate total RNA.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH).

  • Procedure (Western Blot for Protein):

    • Treat MV4-11 cells with the test compound for a longer duration (e.g., 24 hours).

    • Lyse the cells and quantify total protein.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against c-Myc and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the bands.

  • Data Analysis: Quantify the relative changes in c-Myc mRNA and protein levels compared to the vehicle-treated control.

Table 2: Expected Outcome of Functional Cellular Assays

AssayEndpointExpected Result with Compound Treatment
Cell Proliferation (MV4-11)IC50Dose-dependent inhibition of cell growth
qRT-PCRc-Myc mRNA levelsDose-dependent decrease
Western Blotc-Myc protein levelsDose-dependent decrease

Structural Biology: Visualizing the Interaction

To facilitate structure-activity relationship (SAR) studies and guide lead optimization, obtaining a high-resolution crystal structure of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid in complex with a BET bromodomain is invaluable.

Protocol 5: X-ray Co-crystallography

  • Principle: This technique provides an atomic-level view of the binding mode of the compound within the KAc binding pocket of the bromodomain.

  • Procedure:

    • Express and purify high-quality recombinant BRD4(1) protein.

    • Set up crystallization trials with the protein in the presence of an excess of the test compound.

    • Optimize crystallization conditions to obtain diffraction-quality crystals.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve and refine the crystal structure.

  • Insight Gained: The co-crystal structure will reveal key hydrogen bonds, van der Waals interactions, and the role of conserved water molecules in mediating the binding of the 3,5-dimethylisoxazole and benzoic acid moieties. [1]

Beyond BET: Exploring Other Potential Targets

While BET bromodomains represent the most probable target class, the structural motifs of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid may allow for interactions with other proteins. A broader target deconvolution strategy could include:

  • Profiling against a panel of bromodomains: To assess selectivity, the compound should be tested against bromodomains from other families (e.g., CREBBP/EP300, BRPF). [8]* Affinity-based proteomics: Techniques such as chemical proteomics can identify a wider range of potential binding partners in an unbiased manner.

  • Phenotypic screening: Evaluating the compound in diverse disease models may uncover unexpected activities and, by extension, novel targets.

Conclusion and Future Directions

The chemical structure of 3-(3,5-dimethylisoxazol-4-yl)benzoic acid strongly implicates the BET family of bromodomains as its primary therapeutic target. The 3,5-dimethylisoxazole core acts as a potent acetyl-lysine mimic, a feature that has been successfully exploited in the development of numerous BET inhibitors. The systematic validation workflow detailed in this guide, encompassing biochemical, cellular, and structural approaches, provides a robust framework for confirming this hypothesis and characterizing the compound's mechanism of action.

Successful validation of BRD4 as a primary target would position 3-(3,5-dimethylisoxazol-4-yl)benzoic acid as a promising lead compound for the development of novel therapeutics for cancer and other diseases driven by transcriptional dysregulation. Subsequent efforts would focus on medicinal chemistry-driven lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately translating this chemical starting point into a clinical candidate.

References

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. [Link]

  • Cureus. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. PubMed, 23517011. [Link]

  • Shi, J., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126605. [Link]

  • University of Oxford, Department of Pharmacology. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. [Link]

  • Ding, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1234567. [Link]

  • ResearchGate. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PubChemLite. (n.d.). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. Retrieved February 14, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Liu, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800088. [Link]

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

Sources

Methodological & Application

Application Note & Protocol: In Vitro Anti-inflammatory Screening of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preliminary in vitro screening of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid for potential anti-inflammatory activity. We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines for a tiered screening approach using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. Key endpoints include the quantification of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), preceded by an essential cytotoxicity assessment to ensure observed effects are not due to cell death.

Introduction & Scientific Rationale

Inflammation is a critical biological response, but its dysregulation contributes to a myriad of chronic diseases.[1] The development of novel small-molecule inhibitors of inflammatory pathways is a cornerstone of modern drug discovery.[2] Compounds featuring an isoxazole ring are a well-documented class of heterocyclic molecules that exhibit a broad spectrum of biological activities, including potent anti-inflammatory and immunosuppressive effects.[3][4][5] Several isoxazole derivatives have been shown to exert their anti-inflammatory action by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or by modulating critical signaling pathways.[6][7]

The target compound, 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid , belongs to this promising class. We hypothesize that it may mitigate inflammatory responses by interfering with the canonical pro-inflammatory signaling cascade. A primary and highly conserved pathway central to innate immunity and inflammation is the Nuclear Factor kappa-B (NF-κB) signaling pathway.[8][9] Activation of macrophages by stimuli such as bacterial lipopolysaccharide (LPS) triggers a cascade that leads to the activation of IκB kinase (IKK), subsequent degradation of the inhibitor IκBα, and the translocation of the NF-κB dimer (p50/p65) into the nucleus.[10][11] Once in the nucleus, NF-κB acts as a master transcription factor, inducing the expression of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), COX-2, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][12]

Therefore, a robust and efficient method to screen for anti-inflammatory potential is to use an in vitro model that recapitulates this core inflammatory response. The LPS-stimulated RAW 264.7 macrophage cell line is an exemplary system for this purpose, as it reliably produces measurable quantities of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 upon stimulation.[13][14][15] By measuring the ability of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid to inhibit the production of these mediators, we can derive a strong preliminary assessment of its anti-inflammatory efficacy.

Core Principles & Experimental Strategy

A successful screening campaign is built on a foundation of validated, trustworthy protocols. This guide emphasizes a self-validating experimental design that incorporates essential controls at every stage.

The Three-Pillar Approach:

  • Determine Safe Dosing Range (Cytotoxicity): Before assessing anti-inflammatory activity, it is crucial to identify the concentration range of the test compound that does not induce cell death. An MTT assay is employed to measure metabolic activity, which serves as a proxy for cell viability.[16][17][18] This step ensures that any observed reduction in inflammatory markers is a result of specific pathway inhibition, not simply a consequence of cytotoxicity.

  • Primary Screening (Inhibition of Inflammatory Mediators): Using non-toxic concentrations of the compound, we will assess its ability to inhibit the production of two key classes of inflammatory mediators in LPS-stimulated RAW 264.7 cells:

    • Nitric Oxide (NO): A signaling molecule produced in high amounts by iNOS during inflammation. Its production is easily quantified via the Griess assay, which measures its stable metabolite, nitrite.[19][20][21]

    • Pro-inflammatory Cytokines (TNF-α & IL-6): Master cytokines that orchestrate the inflammatory response. Their secretion into the cell culture supernatant can be accurately quantified using the highly sensitive Enzyme-Linked Immunosorbent Assay (ELISA).[22][23][24]

  • Data Analysis & Interpretation: Results will be analyzed to determine the dose-dependent inhibitory effects of the compound, allowing for the calculation of key metrics such as the half-maximal inhibitory concentration (IC₅₀).

Visualized Experimental Workflow

The overall experimental process is outlined in the diagram below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Anti-Inflammatory Assay cluster_3 Phase 4: Endpoint Analysis prep_compound Prepare Stock Solution of Test Compound culture_cells Culture RAW 264.7 Macrophages seed_mtt Seed Cells for MTT Assay culture_cells->seed_mtt seed_assay Seed Cells for Inflammation Assay culture_cells->seed_assay treat_mtt Treat with Compound (24h) seed_mtt->treat_mtt run_mtt Perform MTT Assay treat_mtt->run_mtt analyze_mtt Determine Non-Toxic Concentration Range run_mtt->analyze_mtt pretreat Pre-treat with Compound (1h) analyze_mtt->pretreat Select Doses seed_assay->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay (Nitric Oxide) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa analyze_final Calculate % Inhibition and IC50 Values griess->analyze_final elisa->analyze_final

Caption: High-level workflow for in vitro anti-inflammatory screening.

Visualized Signaling Pathway

The following diagram illustrates the simplified LPS-induced NF-κB signaling pathway, which is the target of this screening assay.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent cascade NFkB_complex NF-κB/IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkBa_p p-IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_active NF-κB (Active) IkBa_deg->NFkB_active Releases NF-κB NFkB_complex->IkBa_p Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_exp Gene Transcription: iNOS, TNF-α, IL-6 Nucleus->Gene_exp Mediators Pro-inflammatory Mediators Gene_exp->Mediators

Caption: LPS activation of the canonical NF-κB signaling pathway.

Materials & Reagents

  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™)

  • Test Compound: 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[17]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Griess Reagent Kit[25]

    • Mouse TNF-α and IL-6 ELISA Kits[26]

    • Phosphate-Buffered Saline (PBS), sterile

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • 96-well flat-bottom cell culture plates

    • Microplate reader capable of absorbance measurements at 490nm, 570nm, and 630nm.

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This protocol is essential to establish a dose range for the test compound that does not kill the cells. The reduction of the yellow MTT salt to purple formazan crystals is accomplished by mitochondrial dehydrogenases in living, metabolically active cells.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Pen-Strep). Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 2X working solution of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid in complete DMEM. A serial dilution series is recommended (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). The final DMSO concentration in the highest concentration well should not exceed 0.5%.

  • Cell Treatment: Carefully remove the old media from the cells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Include a "vehicle control" (media with the same final concentration of DMSO) and a "cells only" control. Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[27] Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100

Protocol 2: Anti-Inflammatory Activity Screening

Causality: This protocol measures the direct effect of the compound on the production of inflammatory mediators. By pre-treating with the compound before adding the inflammatory stimulus (LPS), we can assess its ability to proactively inhibit the inflammatory cascade.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 × 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Pre-treatment: Prepare 2X working solutions of the test compound in complete DMEM at concentrations determined to be non-toxic from the MTT assay. Remove the old media and add 50 µL of fresh media to each well, followed by 50 µL of the 2X compound solutions. Incubate for 1 hour.

  • LPS Stimulation: Prepare a 10X LPS solution (e.g., 10 µg/mL) in complete DMEM. Add 10 µL of this solution to each well for a final concentration of 1 µg/mL.

  • Controls: It is critical to include the following controls on every plate:

    • Negative Control: Cells + Media only (no compound, no LPS)

    • Vehicle Control: Cells + Vehicle (DMSO) + Media (no LPS)

    • Positive Control: Cells + Vehicle (DMSO) + LPS

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatant at -80°C until analysis.

Protocol 3: Nitric Oxide Measurement (Griess Assay)

Causality: The Griess assay is a simple colorimetric method that quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[19] The reaction involves a two-step diazotization process where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo product.[21] The intensity of the color is directly proportional to the nitrite concentration.

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100 µM to 1.56 µM) using complete DMEM as the diluent.

  • Assay Procedure:

    • Add 50 µL of cell culture supernatant (from Protocol 2) or nitrite standard to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[20]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Then, calculate the percent inhibition of NO production:

    • % Inhibition = [1 - (NO_Sample - NO_NegativeControl) / (NO_PositiveControl - NO_NegativeControl)] × 100

Protocol 4: Cytokine Measurement (TNF-α and IL-6 ELISA)

Causality: ELISA is a highly specific and sensitive immunoassay that utilizes antibodies to quantify a specific protein. In this sandwich ELISA, a capture antibody pre-coated on the plate binds the cytokine from the supernatant. A second, detection antibody conjugated to an enzyme binds to a different epitope on the cytokine. Finally, a substrate is added, which is converted by the enzyme into a measurable colorimetric signal, proportional to the amount of cytokine present.[22][24]

  • Assay Procedure: Follow the manufacturer's protocol provided with the specific Mouse TNF-α and IL-6 ELISA kits.[26][28] A general workflow is as follows:

    • Add standards and collected supernatants to wells coated with capture antibody. Incubate.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody. Incubate.

    • Wash the plate.

    • Add streptavidin-HRP (enzyme). Incubate.

    • Wash the plate.

    • Add TMB substrate to initiate color development.

    • Add Stop Solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration for each sample from the standard curve. Calculate the percent inhibition of cytokine production using the same formula as for the Griess assay.

Data Presentation & Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Cytotoxicity of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid on RAW 264.7 Cells

Compound Conc. (µM)Mean Absorbance (570nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
6.251.22 ± 0.0997.6%
12.51.24 ± 0.0799.2%
251.19 ± 0.1095.2%
501.15 ± 0.0892.0%
1000.65 ± 0.0652.0%
2000.15 ± 0.0312.0%

Interpretation: Based on this example data, concentrations up to 50 µM show >90% viability and are suitable for subsequent anti-inflammatory assays. Concentrations ≥100 µM exhibit significant cytotoxicity and should be excluded or interpreted with caution.

Table 2: Inhibitory Effects on NO, TNF-α, and IL-6 Production in LPS-Stimulated Macrophages

TreatmentNO (µM) ± SD% Inhibition (NO)TNF-α (pg/mL) ± SD% Inhibition (TNF-α)IL-6 (pg/mL) ± SD% Inhibition (IL-6)
Control (No LPS)1.2 ± 0.3-55 ± 12-30 ± 8-
LPS (1 µg/mL)35.8 ± 2.10%4520 ± 3100%2850 ± 2500%
LPS + Compound (12.5 µM)28.5 ± 1.821.1%3180 ± 25029.9%2100 ± 18026.3%
LPS + Compound (25 µM)19.1 ± 1.548.4%2250 ± 20050.2%1475 ± 15048.2%
LPS + Compound (50 µM)9.8 ± 0.975.4%1130 ± 13075.0%740 ± 9074.0%

Interpretation: The example data demonstrates a clear dose-dependent inhibition of NO, TNF-α, and IL-6 production by the test compound. This provides strong preliminary evidence for its anti-inflammatory activity. An IC₅₀ value can be calculated from this data using non-linear regression analysis, which for this example would be approximately 25 µM for all three mediators.

Conclusion

This application note provides a validated, step-by-step framework for conducting an initial in vitro assessment of the anti-inflammatory properties of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid. By systematically evaluating cytotoxicity before screening for the inhibition of key inflammatory mediators, this approach generates reliable and interpretable data. A positive result in this screening cascade—demonstrated by a dose-dependent reduction in NO, TNF-α, and IL-6—warrants further investigation into the compound's precise mechanism of action, such as direct enzyme inhibition assays (COX-2) or analysis of NF-κB pathway components (e.g., Western blot for p-IκBα).

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 2, 37. [Link]

  • NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved from [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. (2021, January 8). PUR-FORM. [Link]

  • Wong, D., & Chen, H. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 10, 2007. [Link]

  • Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT), 10(4). [Link]

  • Machado, D., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2634. [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2690. [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? (2013, February 5). ResearchGate. [Link]

  • Kumar, V., et al. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 5(1), 246-251. [Link]

  • Mączyński, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 1037-1042. [Link]

  • Mączyński, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(11), 2154. [Link]

  • Sharma, D., & Narasimhan, B. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. [Link]

  • Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(8), 276-284. [Link]

  • Kim, B. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(4), 349-358. [Link]

  • Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed... (n.d.). ResearchGate. Retrieved from [Link]

  • Widowati, W., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian journal of basic medical sciences, 20(2), 159–166. [Link]

  • Tanaka, T., & Hino, T. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 51-57. [Link]

  • Li, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Interferon & Cytokine Research, 32(6), 267-273. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Heller, A. R., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(1), 87-93. [Link]

  • TNF-α (free) ELISA. (n.d.). IBL International. Retrieved from [Link]

  • Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14, 1245041. [Link]

  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-7. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). National Cancer Institute. [Link]

  • Girish, V., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 224-235. [Link]

  • Fisyuk, A. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6265. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Isoxazole Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Isoxazole derivatives (e.g., sulfamethoxazole analogs, AMPA receptor agonists, or novel bioisosteres) often exhibit poor aqueous solubility due to the lipophilic nature of the heterocyclic aromatic ring. While soluble in organic solvents like DMSO, these compounds frequently "crash out" (precipitate) upon dilution into aqueous cell culture media.[1][2][3][4]

The Mechanism: This precipitation is usually a failure of Kinetic Solubility . When a concentrated DMSO stock is introduced to aqueous media, the rapid change in solvent polarity creates a supersaturated state. If the local concentration exceeds the compound's kinetic solubility limit before it can disperse, nucleation occurs, forming micro-crystals that are often invisible to the naked eye but cytotoxic to cells (via physical damage or "sedimentation toxicity").

Core Directive: The "Soft Landing" Protocols

Do not simply "add and mix." The method of introduction is as critical as the concentration.

Protocol A: The Intermediate Step-Down (Standard)

Use this for compounds with moderate lipophilicity (LogP 2–4).

The Logic: Direct addition of 100% DMSO stock to media creates a "solvent shock" at the pipette tip interface. We mitigate this by using an intermediate dilution step.[1]

  • Prepare Stock: Dissolve isoxazole compound in anhydrous DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • The Intermediate Spike:

    • Prepare a chemically defined buffer (PBS or HBSS) or serum-free media.[1]

    • Dilute the DMSO stock 1:10 into this buffer (e.g., 10 µL stock + 90 µL buffer).

    • Result: 100x concentration in 10% DMSO.[1]

    • CRITICAL CHECK: Vortex immediately. Inspect for turbidity. If cloudy, proceed to Protocol B .

  • Final Dilution: Add the Intermediate solution to your cell culture media (containing serum) at a 1:10 ratio.

    • Final Result: 1x concentration in 1% DMSO.[1]

Protocol B: Cyclodextrin Complexation (Advanced)

Use this for stubborn isoxazoles or when DMSO >0.5% is toxic to your specific cell line.[5]

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the lipophilic isoxazole ring, shielding it from the aqueous environment while maintaining solubility.

  • Prepare Excipient Vehicle:

    • Dissolve HP-β-CD in cell culture grade water to create a 20-40% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add your solid isoxazole compound directly to the HP-β-CD solution (avoiding DMSO entirely if possible).

    • Alternative: If the compound is already in DMSO, add the DMSO stock to the HP-β-CD solution first, allow to equilibrate for 30 mins with gentle shaking.

  • Application:

    • Dilute this complex directly into cell culture media.[1] The cyclodextrin releases the drug via equilibrium exchange with serum albumin and cell membranes.

Visualizing the Solubility Landscape

The following diagram illustrates the physicochemical decision-making process for preventing precipitation.

SolubilityLogic Start Compound Stock (DMSO) MediaAdd Addition to Media Start->MediaAdd Direct Spike StepDown Step-Down Dilution (Protocol A) Start->StepDown Cyclo Cyclodextrin Complex (Protocol B) Start->Cyclo Precip Result: Precipitation? MediaAdd->Precip Success Stable Solution Precip->Success No (Clear) Fail Crystal Formation (False Negative/Toxicity) Precip->Fail Yes (Cloudy) Shock Solvent Shock (Local Supersaturation) Shock->MediaAdd Risk Factor Serum Serum Binding (Albumin Scavenging) Serum->Success Stabilizing Factor StepDown->MediaAdd Lower Kinetic Energy Cyclo->MediaAdd Encapsulation

Figure 1: The mechanism of precipitation and mitigation pathways. Direct addition risks "Solvent Shock," while Step-Down and Cyclodextrin protocols buffer this transition.[1]

Troubleshooting & FAQs

Field-tested answers to common user tickets regarding isoxazole handling.

Q1: My stock solution is clear, but the media turns cloudy immediately. Why?

Diagnosis: You have exceeded the Kinetic Solubility limit . Explanation: In 100% DMSO, the isoxazole molecules are solvated by organic interactions.[1] When you spike this into water, the DMSO rapidly diffuses away (DMSO is highly hygroscopic and miscible with water).[1] This leaves the isoxazole molecules "naked" and hydrophobic. If they find each other before they find a serum protein (like albumin) to bind to, they nucleate into crystals.[1] Fix:

  • Increase the vortex speed during addition.[1]

  • Switch to Protocol A (Step-down dilution) to lower the concentration gradient.[1]

  • Warm the media to 37°C before addition (thermodynamic solubility generally increases with temperature).[1]

Q2: Can I just filter the media if I see precipitate?

Answer: ABSOLUTELY NOT. Reasoning: If you filter a media containing precipitate, you are removing the drug.[1] You will no longer know the concentration of the compound applied to the cells. A 10 µM treatment might become a 0.5 µM treatment after filtration, leading to false-negative results in your assay.[1] Correct Action: If precipitation occurs, discard the preparation and optimize the solubility using a lower concentration or a carrier (Cyclodextrin).

Q3: How much DMSO can my cells tolerate?

Data:

Cell Type Max Recommended DMSO % Notes
Robust Lines (HeLa, HEK293) 0.5% - 1.0% Short term (<24h) exposure only.[5][1]
Primary Cells (Neurons, Hepatocytes) 0.1% Highly sensitive to membrane permeabilization.[5][1]

| Stem Cells (iPSCs) | < 0.1% | DMSO induces differentiation in some lineages.[1] |

Recommendation: Always include a "Vehicle Control" (DMSO only) matched exactly to the % in your highest drug dose to normalize for solvent toxicity.

Q4: Why do isoxazoles specifically have this issue?

Chemical Insight: The isoxazole ring is aromatic and planar. While the Oxygen and Nitrogen atoms provide some polarity, the ring structure promotes π-π stacking (stacking like dinner plates). This stacking energy is often stronger than the interaction with water molecules, driving the compound to crystallize (precipitate) rather than dissolve.

Decision Matrix: Selecting the Right Solvent System

Use this flowchart to determine the optimal preparation method for your specific experiment.

DecisionTree Start Start: Isoxazole Compound CheckSol Is it soluble in aqueous buffer at 100µM? Start->CheckSol Simple Use Aqueous Buffer (PBS/Media) CheckSol->Simple Yes CheckConc Is Target Conc > 50µM? CheckSol->CheckConc No DMSO_Path Use DMSO Stock CheckConc->DMSO_Path No (<50µM) ProtoB Protocol B: Cyclodextrin (HP-β-CD) CheckConc->ProtoB Yes (>50µM) CheckSens Are cells DMSO sensitive? DMSO_Path->CheckSens ProtoA Protocol A: Step-Down Dilution CheckSens->ProtoA No CheckSens->ProtoB Yes

Figure 2: Troubleshooting workflow for selecting the appropriate solubilization strategy.

References

  • BenchChem Technical Support. (2025).[1][2] Preventing Compound Precipitation in Cell Culture Media.[1][3][4][6] BenchChem.[1][2] Link[1]

  • Di, L., & Kerns, E. H. (2006).[5][1] Kinetic vs. Thermodynamic Solubility: Knowing Which is Which.[1][7] American Pharmaceutical Review.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[5][1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Link

  • ResearchGate Community. (2015).[1] How do I avoid precipitation of DMSO soluble compounds in water based culture media?Link

  • Sigma-Aldrich. (2024).[1] Cyclodextrins in Cell Culture Applications.[1][4][8] Merck/Sigma.[1] Link

Sources

Validation & Comparative

Comparative Efficacy Guide: 3,5-Dimethylisoxazole Scaffolds vs. Benzodiazepine BET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Shift

For over a decade, the thienotriazolodiazepine scaffold (exemplified by (+)-JQ1 ) has served as the "gold standard" probe for Bromodomain and Extra-Terminal (BET) protein inhibition. However, its clinical utility is limited by short half-life and metabolic instability.

This guide analyzes the 3,5-dimethylisoxazole (DMI) class of inhibitors (e.g., I-BET151 , Hewings' analogs ).[1][2] While early DMI derivatives exhibited lower absolute biochemical potency compared to JQ1, they offer superior physicochemical properties, distinct pharmacokinetic (PK) profiles, and a unique vector for optimizing selectivity between Bromodomain 1 (BD1) and Bromodomain 2 (BD2).

The Mechanistic Divergence
  • Benzodiazepines (JQ1): Rely on a triazole ring to mimic the acetyl-lysine (KAc) recognition motif.

  • Isoxazoles (I-BET151): Utilize the 3,5-dimethylisoxazole oxygen/nitrogen pair to anchor to the conserved Asn140 residue.

  • Critical Insight: The DMI headgroup binds slightly "further out" of the pocket than the triazole of JQ1. Consequently, efficacy in this class is strictly driven by optimizing the "tail" interaction with the hydrophobic WPF shelf (Trp81, Pro82, Phe83).

Quantitative Performance Matrix

The following data synthesizes comparative efficacy across biochemical (binding) and cellular (functional) assays.

Feature(+)-JQ1 (Benzodiazepine)I-BET151 (DMI Derivative)Optimized DMI (Cmpd 9)
Scaffold Class Thienotriazolodiazepine3,5-Dimethylisoxazole3,5-Dimethylisoxazole
BRD4 (BD1) IC50 77 nM ~200–790 nM370 nM
Binding Mode Deep pocket insertionKAc mimic + WPF interactionKAc mimic + Phenol H-bond
Cellular EC50 (MV4;11) < 100 nM~150–500 nM~800 nM
Metabolic Stability Low (Tool compound only)High (Clinical candidate)Moderate
c-Myc Suppression Complete at 500 nMComplete at 500 nMPartial at 1 µM
Primary Liability Short half-life (

)
Solubility limitsSelectivity (BD1 vs BD2)

Data Source: Comparative values derived from Filippakopoulos et al. (Nature 2010), Dawson et al. (Nature 2011), and Hewings et al. (J. Med.[3][4][5] Chem. 2013).[2][3][5][6]

Structural Mechanism of Action

To rationally design or select a DMI inhibitor, one must understand the binding topology. The diagram below illustrates the displacement mechanism and the critical "WPF Shelf" interaction required for high-potency DMI derivatives.

BET_Binding_Mechanism cluster_pocket BRD4 Binding Pocket Asn140 Asn140 (Conserved Anchor) WPF WPF Shelf (Hydrophobic Region) Water ZA Channel Water Molecules Inhibitor 3,5-Dimethylisoxazole (DMI Ligand) Inhibitor->Asn140 Hydrogen Bond (Mimics KAc) Inhibitor->WPF Hydrophobic Interaction (Critical for Potency) Inhibitor->Water H-Bond Network KAc Acetyl-Lysine (Natural Substrate) Inhibitor->KAc Competes With KAc->Asn140 Native Binding Chromatin Chromatin (Histone Tail)

Figure 1: The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimic, anchoring to Asn140 while the tail targets the WPF shelf to lock the conformation.

Validated Experimental Protocol: TR-FRET Competition Assay

For objective comparison of DMI derivatives against JQ1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the superior method over AlphaScreen due to reduced interference from fluorescent compounds and lower false-positive rates.

A. Reagents & Setup
  • Protein: Recombinant Human BRD4 (BD1), His-tagged (e.g., BPS Bioscience #31040).

  • Ligand: BET Bromodomain Ligand (Biotinylated acetyl-histone peptide).

  • Detection:

    • Donor: Europium (Eu)-labeled anti-His antibody.

    • Acceptor: ULight or APC-labeled Streptavidin.

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM CHAPS, 1 mM DTT.

B. Step-by-Step Workflow
  • Preparation: Dilute DMI inhibitors (start at 10 µM, 1:3 serial dilution) in assay buffer containing 1% DMSO.

  • Complex Formation:

    • Add 5 µL of DMI Inhibitor to 384-well low-volume white plate.

    • Add 5 µL of BRD4-His protein (Final conc: 2–5 nM).

    • Incubate 15 mins at RT to allow pocket occupancy.

  • Competition:

    • Add 10 µL of Biotin-Ligand + Detection Mix (Eu-Ab + APC-Strep).

    • Final Volume: 20 µL.

  • Equilibration: Incubate 60 mins at Room Temperature in the dark.

  • Measurement: Read on EnVision or PHERAstar (Excitation: 320nm; Emission A: 665nm, Emission B: 615nm).

C. Self-Validation (Quality Control)
  • Ratio Calculation: Calculate Ratio =

    
    .
    
  • Z-Prime (

    
    ):  Must be 
    
    
    
    .
  • Reference Check: Run (+)-JQ1 as a positive control. If JQ1 IC50 deviates >2-fold from historical mean (e.g., >150 nM), invalidate the run.

Comparative Screening Workflow

To rigorously evaluate a new DMI derivative, follow this decision tree. This filters out compounds that bind biochemically but fail due to the "solubility/permeability paradox" often seen in isoxazoles.

Screening_Workflow Start New DMI Derivative Biochem TR-FRET Assay (Biochemical Potency) Start->Biochem Decision1 IC50 < 500 nM? Biochem->Decision1 Cell Cellular Viability (MV4;11 / HL-60) Decision1->Cell Yes Fail Discard / Optimize Decision1->Fail No Decision2 EC50 < 1 µM? Cell->Decision2 Mechanistic c-Myc Western Blot (Target Engagement) Decision2->Mechanistic Yes Decision2->Fail No (Permeability Issue) Mechanistic->Fail No Effect Lead Lead Candidate Mechanistic->Lead c-Myc Downregulated

Figure 2: The critical "Go/No-Go" decision points for validating DMI efficacy. Note that many DMI compounds pass TR-FRET but fail cellular assays due to poor membrane permeability compared to JQ1.

Expert Analysis: The "Selectivity" Opportunity

While JQ1 is a pan-BET inhibitor, the 3,5-dimethylisoxazole scaffold offers a unique chemical vector for achieving BD2 selectivity .

Recent research suggests that BD1 inhibition drives toxicity (e.g., thrombocytopenia), while BD2 inhibition may offer a safer therapeutic window for inflammatory diseases. The DMI headgroup, when modified with specific "tail" groups that exploit the variation in the ZA-loop between BD1 and BD2, has shown higher potential for isoform selectivity than the rigid benzodiazepine core.

Recommendation: When designing DMI derivatives, focus on the WPF shelf interactions . Modifications here (e.g., adding a phenyl or heteroaryl group via a linker) are the primary driver for increasing potency to match JQ1 levels while potentially gaining isoform specificity.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[5][6][7][8][9] Nature. Link

  • Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia.[10] Nature. Link

  • Hewings, D. S., et al. (2013).[3][6][9][11] Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry.[3][4][5][6][9] Link

  • BPS Bioscience. (2023).[12] BRD4 (BD1) TR-FRET Assay Kit Protocol. BPS Bioscience.[12] Link

  • Flynn, N. (2023). Bioactivation of isoxazole-containing BET inhibitors.[13]Link

Sources

A Comparative Analysis of Isoxazole and Oxazole Scaffolds in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of choices, the five-membered aromatic heterocycles, isoxazole and oxazole, have emerged as "privileged structures."[1] Both are isomers, sharing the same molecular formula (C₃H₃NO), yet the subtle difference in the arrangement of their nitrogen and oxygen atoms—adjacent in isoxazole (1,2-oxazole) and separated by a carbon in oxazole (1,3-oxazole)—imparts distinct physicochemical and biological properties.[2][3] This guide provides an in-depth comparative analysis of these two scaffolds, offering field-proven insights and experimental data to inform rational drug design and scaffold hopping strategies.

At a Glance: Key Physicochemical and Pharmacological Distinctions

The choice between an isoxazole and an oxazole scaffold is not arbitrary; it is a nuanced decision guided by the specific demands of the biological target and the desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The fundamental differences in their electronic distribution and steric profiles are the root cause of their divergent behaviors in biological systems.

PropertyIsoxazoleOxazoleRationale and Implication in Drug Design
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)This isomeric difference is the foundation for all other property variations.
pKa of Conjugate Acid -3.00.8Isoxazole is a significantly weaker base than oxazole.[1] This can be advantageous in avoiding unwanted interactions with acidic cellular compartments and may influence solubility and receptor binding.
Dipole Moment ~3.0 D~1.7 DThe larger dipole moment of isoxazole suggests greater charge separation, potentially leading to stronger polar interactions with the target protein.[1]
Metabolic Stability The N-O bond can be susceptible to reductive cleavage.Generally considered more metabolically robust than isoxazole, though specific metabolic fate is highly dependent on substitution patterns.The potential for metabolic cleavage of the isoxazole ring is a key consideration in drug design, though it can also be exploited for prodrug strategies.
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.Both scaffolds can participate in crucial hydrogen bonding interactions with target proteins.
Prevalence in FDA-Approved Drugs More prevalentLess prevalentThe higher number of FDA-approved drugs containing isoxazole rings may suggest that this scaffold often confers more favorable pharmacological properties.

The Decisive Factor: Bioisosterism in Action

The true value of comparing isoxazole and oxazole lies in their application as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses. The strategic replacement of one scaffold for the other can lead to significant improvements in potency, selectivity, or pharmacokinetic profiles.

Case Study: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A compelling example of isoxazole and oxazole bioisosterism is seen in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis and a target for obesity treatment. A study directly compared biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties.

Compound ClassLead Compound ExampleIC50 (nM)
3-Phenylisoxazole Analogs Compound 40a64
5-Phenyloxazole Analogs ->1000

Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.

The results unequivocally demonstrated the superior potency of the isoxazole-containing analogs. This stark difference in activity highlights how the distinct electronic and steric properties of the isoxazole ring can lead to more favorable interactions within the binding site of DGAT1 compared to the oxazole ring in this particular chemical series.

Navigating the Synthetic Landscape: A Comparative Overview

The ease and efficiency of synthesis are paramount considerations in the selection of a scaffold for a drug discovery program. Both isoxazole and oxazole rings are accessible through well-established synthetic methodologies, though the specific strategies and potential challenges differ.

Common Synthetic Routes for Isoxazoles

The most prevalent method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach offers a high degree of regiocontrol and is amenable to a wide range of substituents.

cluster_isoxazole Isoxazole Synthesis Nitrile Oxide Nitrile Oxide Isoxazole Ring Isoxazole Ring Nitrile Oxide->Isoxazole Ring + Alkyne Alkyne Alkyne->Isoxazole Ring [3+2] Cycloaddition

Caption: General scheme for isoxazole synthesis.

Common Synthetic Routes for Oxazoles

The synthesis of oxazoles often involves the cyclization of α-haloketones with amides (Robinson-Gabriel synthesis) or the oxidation of oxazolines. These methods are also versatile and allow for diverse substitution patterns.

cluster_oxazole Oxazole Synthesis alpha-Haloketone alpha-Haloketone Oxazole Ring Oxazole Ring alpha-Haloketone->Oxazole Ring + Amide Amide Amide->Oxazole Ring Cyclization

Caption: General scheme for oxazole synthesis.

While both scaffolds are readily accessible, the choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. One-pot and multicomponent reactions have been developed for both heterocycles, offering efficient and greener synthetic alternatives.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal scaffold for a given drug target, a series of head-to-head experimental comparisons is essential. The following are detailed protocols for key assays in this evaluation process.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Materials:

  • Test compounds (isoxazole and oxazole analogs)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds. Dilute the HLMs and NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, combine the HLM solution and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound versus time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Target Binding Affinity Assays

Determining the binding affinity of the isoxazole and oxazole analogs to the target protein is crucial for understanding their structure-activity relationship. Several biophysical techniques can be employed.

1. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection of binding events.

Procedure:

  • Immobilization: Covalently immobilize the target protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Procedure:

  • Sample Preparation: Place the target protein in the sample cell and the test compound in the titration syringe, both in the same buffer.

  • Titration: Inject small aliquots of the test compound into the sample cell.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of the ligand to the protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

3. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the change in the thermal stability of the target protein upon ligand binding.

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

cluster_workflow Comparative Evaluation Workflow Scaffold_Selection Select Isoxazole and Oxazole Analogs Synthesis Synthesize Analogs Scaffold_Selection->Synthesis Physicochemical Characterize Physicochemical Properties Synthesis->Physicochemical Metabolic_Stability In Vitro Metabolic Stability Assay Synthesis->Metabolic_Stability Target_Binding Target Binding Affinity Assays (SPR, ITC, CETSA) Synthesis->Target_Binding In_Vitro_Activity In Vitro Biological Activity Assays Synthesis->In_Vitro_Activity Data_Analysis Analyze and Compare Data Physicochemical->Data_Analysis Metabolic_Stability->Data_Analysis Target_Binding->Data_Analysis In_Vitro_Activity->Data_Analysis Lead_Selection Select Lead Scaffold Data_Analysis->Lead_Selection

Caption: A typical workflow for the comparative evaluation of isoxazole and oxazole scaffolds.

Conclusion: Making an Informed Decision

The choice between an isoxazole and an oxazole scaffold is a multifaceted decision that requires a thorough understanding of their intrinsic properties and a rigorous experimental evaluation in the context of the specific drug discovery project. Isoxazoles, with their lower basicity and higher dipole moment, may offer advantages in certain biological contexts, and their greater prevalence in approved drugs is noteworthy.[1] However, the potential for metabolic instability of the isoxazole ring must be carefully assessed. Oxazoles, while generally more metabolically stable, may not always provide the optimal electronic and steric profile for potent target engagement.

Ultimately, the "better" scaffold is the one that provides the optimal balance of potency, selectivity, and pharmacokinetic properties for the intended therapeutic application. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in their scaffold selection and hopping strategies, thereby increasing the probability of success in the challenging endeavor of drug discovery.

References

  • Thakur, A., Verma, M., & Sharma, R. (2022). Oxazole and isoxazole: From one-pot synthesis to medical applications. Tetrahedron, 119, 132813. Available from: [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Advance Article. Available from: [Link]

Sources

cross-reactivity and selectivity profiling of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid , profiling its utility as a ligand-efficient pharmacophore in epigenetic drug discovery.

Based on its chemical structure—specifically the 3,5-dimethylisoxazole moiety linked to a benzoic acid —this molecule is identified as a Bromodomain and Extra-Terminal (BET) inhibitor fragment .[1] It functions as an acetyl-lysine (


) mimic, serving as a critical chemical probe for Fragment-Based Drug Discovery (FBDD) and structural validation of bromodomain targets (BRD2, BRD3, BRD4, BRDT).[1]

A Comparative Guide for Epigenetic Fragment Screening

Executive Summary & Mechanistic Identity

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid represents a "minimal pharmacophore" for the BET family of bromodomains.[1] Unlike optimized chemical probes (e.g., JQ1, I-BET151) which act as nanomolar inhibitors, this molecule is a low-affinity, high-ligand-efficiency (LE) fragment .[1]

  • Primary Mechanism: The 3,5-dimethylisoxazole ring acts as a bioisostere for the acetylated lysine residue on histone tails.[1] It inserts into the hydrophobic pocket of the bromodomain, forming a conserved hydrogen bond with the critical asparagine residue (e.g., Asn140 in BRD4-BD1).[1]

  • Secondary Function: The benzoic acid moiety provides a solvent-exposed "exit vector," allowing medicinal chemists to grow the molecule into adjacent sub-pockets (WPF shelf or ZA loop) to build potency and selectivity.[1]

Mechanistic Pathway Diagram

BET_Pathway Chromatin Acetylated Chromatin (H3K27ac / H4Kac) BRD4 BRD4 Protein (BET Family) Chromatin->BRD4 Binding via Bromodomain Recruitment Recruitment of P-TEFb (Transcriptional Elongation) BRD4->Recruitment Co-activator Assembly Transcription Oncogene Transcription (c-MYC, BCL2) Recruitment->Transcription Pol II Phosphorylation Inhibitor 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid (Fragment Inhibitor) Inhibitor->BRD4 Competitive Inhibition (Displaces Chromatin) Inhibitor->Recruitment Blocks

Figure 1: Mechanism of Action.[1] The fragment competitively displaces BRD4 from acetylated chromatin, preventing the recruitment of transcriptional machinery to oncogenic super-enhancers.[1]

Comparative Profiling: Fragment vs. Optimized Probes

This section objectively compares the product against the industry standards JQ1 (pan-BET tool) and Tafamidis (structural analog, TTR stabilizer), highlighting why a researcher would choose this fragment.

Table 1: Performance Matrix
Feature3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid JQ1 (Positive Control) Tafamidis (Off-Target Analog)
Primary Class FBDD Fragment / ScaffoldNanomolar Chemical ProbeTTR Stabilizer (Drug)
Affinity (

)
Micromolar (1–50 µM) Nanomolar (< 100 nM) N/A for BET
Ligand Efficiency High (> 0.35) Moderate (~0.[1]30)N/A
Selectivity Pan-BET (BRD2/3/4/T)Pan-BET (High Potency)Highly Selective for TTR
Solubility High (due to -COOH)Low/ModerateLow
Primary Use X-ray soaking, NMR screening, Hit-to-Lead starting pointPhenotypic screening, In vivo efficacyAmyloidosis treatment
Cross-Reactivity Potential TTR binding (weak)LowHigh TTR affinity
Why Use This Fragment?
  • Validation: Unlike JQ1, which is a complex molecule, this fragment validates that a target pocket is "druggable" by a simple KAc mimic.[1]

  • Vector Exploration: The meta-benzoic acid (3-position) offers a different exit vector than the para-isomer, allowing exploration of unique interactions with the ZA-loop in the bromodomain binding site.[1]

Selectivity & Cross-Reactivity Analysis

On-Target Selectivity (Pan-BET)

The 3,5-dimethylisoxazole motif is highly conserved for the BET family.[1]

  • BRD4 (BD1/BD2): Primary targets. Expect

    
     in the low micromolar range.[1]
    
  • BRD2 / BRD3: High cross-reactivity due to >80% sequence identity in the binding pocket.[1]

Off-Target Liability (The "Selectivity Gap")[1]
  • Non-BET Bromodomains (CREBBP, EP300, PCAF): This fragment typically shows low affinity for these targets because the specific hydrophobic shelf (WPF shelf) required for isoxazole binding is structurally distinct or absent in non-BET bromodomains.[1]

  • Transthyretin (TTR):

    • Risk:[1][2][3] The structural scaffold (biaryl acid) resembles Tafamidis and Diflunisal .[1]

    • Observation: High concentrations (>100 µM) may stabilize TTR tetramers.[1] This must be controlled for if using the fragment in whole-cell assays involving amyloid pathways.[1]

  • Kinases: Generally inactive.[1] The scaffold lacks the typical hinge-binding motifs of kinase inhibitors (e.g., aminopyrimidines).[1]

Experimental Protocols for Profiling

To validate this product in your workflow, use the following self-validating protocols.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Use this to determine


 and Ligand Efficiency (LE).[1]
  • Sensor Chip: Immobilize biotinylated BRD4-BD1 protein on a Streptavidin (SA) or NTA chip.[1] Target density: ~2000 RU (high density required for fragments).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO .[1]

    • Critical: Match DMSO concentration exactly in running buffer and sample to avoid "bulk effect" jumps.[1]

  • Injection: Inject the fragment in a concentration series (e.g., 0, 10, 50, 100, 250, 500 µM).

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (fast on/off is expected).[1]

  • Analysis: Fit to a 1:1 Steady State Affinity model. (Fragments rarely show kinetic curvature due to rapid

    
    ).[1]
    
  • Validation:

    • Positive Control: JQ1 (inject at 100 nM).

    • Negative Control: 3-(3,5-Dimethyl-isoxazol-4-yl)-benzene (lacking the acid) or a simple benzoic acid to prove the isoxazole is driving binding.[1]

Protocol B: TR-FRET Competition Assay

Use this for high-throughput selectivity profiling.[1]

  • Reagents:

    • Donor: Europium-cryptate labeled anti-GST antibody.[1]

    • Acceptor: XL665-labeled Streptavidin.[1]

    • Tracer: Biotinylated JQ1 (or similar BET ligand).[1]

    • Protein: GST-tagged BRD4-BD1.[1]

  • Workflow:

    • Mix Protein (5 nM) + Antibody-Donor in assay buffer.[1]

    • Add Test Compound (3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid) in serial dilution.[1]

    • Incubate 15 mins.

    • Add Tracer + SA-Acceptor.[1]

    • Incubate 60 mins at Room Temp.

  • Readout: Measure FRET signal (Ratio 665nm/620nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Expectation: The fragment will shift the curve only at high concentrations (

      
      ), whereas JQ1 will shift it at nM concentrations.[1]
      
Experimental Workflow Diagram

Workflow Step1 Step 1: Solubility Check (DMSO Stock > 100mM) Step2 Step 2: SPR Screening (Determine Kd & LE) Step1->Step2 Pass Step3 Step 3: Selectivity Panel (TR-FRET vs BRD4/CREBBP) Step2->Step3 Kd < 500µM Step4 Step 4: X-Ray Soaking (Confirm Binding Mode) Step3->Step4 Selectivity Confirmed

Figure 2: Recommended profiling workflow. Step 2 (SPR) is critical for fragments to distinguish specific binding from aggregation artifacts.[1]

References

  • Filippakopoulos, P., et al. (2010).[1] Selective inhibition of BET bromodomains. Nature. [Link][1]

    • Foundational paper establishing the isoxazole-based JQ1 and the BET inhibition paradigm.
  • Hewings, D. S., et al. (2011).[1] 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands.[1] Journal of Medicinal Chemistry. [Link][1]

    • Directly validates the 3,5-dimethylisoxazole moiety as the KAc mimic pharmacophore.[1]

  • Bulfer, S. L., et al. (2016).[1] Structure-Based Discovery of TTR Stabilizers. Journal of Medicinal Chemistry. [Link][1]

    • Provides context on the cross-reactivity of benzoic acid/isoxazole scaffolds with Transthyretin.
  • Vazquez, R., et al. (2017).[1] Discovery of PLX51107: A Novel, Potent, and Selective Bromodomain Inhibitor. Journal of Medicinal Chemistry. [Link][1]

    • Demonstrates the evolution of the isoxazole-benzoic acid fragment into a clinical candid

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

This guide outlines the critical safety and disposal protocols for 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid . As a functionalized heterocyclic building block commonly used in fragment-based drug discovery (e.g., BET bromodomain inhibitors), this compound presents specific handling challenges due to the latent energy of the isoxazole ring and the acidity of the benzoic moiety.

The Directive: Treat this compound as a hazardous organic solid . The primary disposal pathway is High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal water systems.

Chemical Identity & Hazard Assessment[1][2][3]
PropertyDataImplications for Disposal
Chemical Structure Benzoic acid core coupled to a 3,5-dimethylisoxazole ring.[1]Acidic: Incompatible with strong bases/cyanides. Energetic: Isoxazole N-O bond is thermally sensitive.
Physical State Solid (Powder/Crystalline).Dust explosion hazard if micronized. Requires solid waste stream.
Acidity (pKa) ~4.2 (Benzoic acid moiety).Corrosive to mild steel; requires acid-resistant containers (HDPE/Glass).
Stability Stable at STP. Unstable >200°C or with strong reducers.Do not autoclave. High heat can trigger ring cleavage or decomposition.
GHS Classification Warning (H315, H319, H335).Irritant to eyes/skin/lungs.[2][3] Standard PPE (Nitrile gloves, goggles) required.

Part 2: Pre-Disposal Logistics (The "Self-Validating System")

To ensure a self-validating safety workflow, you must segregate this chemical before it reaches the waste container. Mixing incompatible streams is the most common cause of laboratory accidents involving heterocyclic acids.

Segregation Logic
  • DO NOT MIX WITH: Strong oxidizing agents (e.g., Peroxides, Nitric Acid) or Strong Reducing agents (e.g., Lithium Aluminum Hydride). The isoxazole ring is susceptible to reductive cleavage, which can be exothermic.

  • DO NOT MIX WITH: Cyanides or Sulfides. The acidic proton on the benzoic acid can liberate toxic HCN or H2S gas upon contact.

Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Secondary Choice: Amber glass (if protecting from light, though less critical for disposal).

  • Labeling: Must adhere to the Global Harmonized System (GHS) .

    • Label Text: "Hazardous Waste - Organic Solid - Acidic."

    • Constituents: "3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid."[4][5][6]

Part 3: Disposal Workflows

Scenario A: Pure Solid Waste (Expired/Surplus Stock)

Rationale: Incineration ensures complete destruction of the heterocyclic ring, preventing environmental accumulation of pharmaceutical intermediates.

  • Transfer: Transfer solid material into a dedicated Combustible Chemical Waste container (Code O or similar depending on local regulations).

  • Sealing: Ensure the lid is screw-tight to prevent dust generation.

  • Manifest: Log the weight accurately.

  • Final Disposition: High-Temperature Incineration (Rotary Kiln) at a licensed TSDF (Treatment, Storage, and Disposal Facility).

Scenario B: Solution Waste (Mother Liquors/Reaction Mixtures)

Rationale: The disposal path depends on the solvent carrier. The chemical itself is the solute, but the solvent dictates the regulatory waste code.

  • Identify Solvent:

    • Halogenated (DCM, Chloroform): Use Halogenated Waste Stream .

    • Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Use Non-Halogenated Organic Stream .

  • pH Check: If the solution is aqueous or high-water content, check pH. If pH < 2, it is a Corrosive Waste . Do not neutralize manually unless authorized by your facility's specific license (elementary neutralization).

  • Final Disposition: Fuel Blending (for high BTU solvents) or Incineration.

Part 4: Emergency Contingencies

Spill Management (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don Safety Goggles, Nitrile Gloves, and an N95/P100 particulate respirator.

  • Neutralize/Sweep: Avoid dry sweeping (dust explosion risk). Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

  • Decontaminate: Wipe surface with a dilute Sodium Bicarbonate (NaHCO3) solution to neutralize residual acid, followed by water.

Accidental Exposure
  • Eye Contact: Flush immediately with water for 15 minutes.[2][7] The benzoic acid moiety is a severe eye irritant.[2]

  • Skin Contact: Wash with soap and water.[8][2][3][7][9] Do not use ethanol (increases transdermal absorption).

Part 5: Decision Matrix Visualization

The following diagram illustrates the logical flow for disposing of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid based on its physical state and solvent context.

DisposalWorkflow Start Start: 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContamCheck Is it contaminated with Oxidizers or Reducers? Solid->ContamCheck Segregate SEGREGATE IMMEDIATELY Do Not Mix Streams ContamCheck->Segregate Yes SolidBin Container: HDPE Label: Hazardous Organic Solid ContamCheck->SolidBin No Incinerate TSDF: High Temp Incineration SolidBin->Incinerate SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous Halo->Incinerate FuelBlend TSDF: Fuel Blending NonHalo->FuelBlend AqWaste Container: Corrosive/Toxic Aqueous NO DRAIN DISPOSAL Aqueous->AqWaste AqWaste->Incinerate

Caption: Operational decision tree for the segregation and disposal of isoxazole-benzoic acid derivatives.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (2023). Compound Summary: Benzoic acid derivatives & Isoxazole Safety Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[9] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[10] [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.